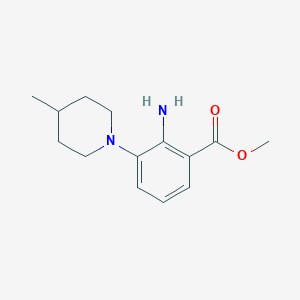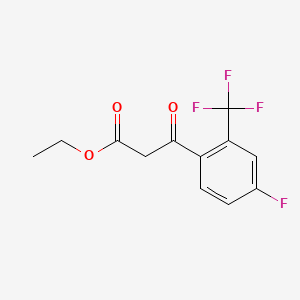
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluoro group.
Major Products Formed
Oxidation: Formation of 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with various molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- Ethyl 3-(4-iodo-2-(trifluoromethyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of both fluoro and trifluoromethyl groups. These groups impart high stability and reactivity, making the compound valuable in various chemical transformations. The fluoro group also enhances the compound’s ability to interact with biological targets, making it a promising candidate for pharmaceutical research.
Propiedades
Fórmula molecular |
C12H10F4O3 |
|---|---|
Peso molecular |
278.20 g/mol |
Nombre IUPAC |
ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5H,2,6H2,1H3 |
Clave InChI |
FXHRZLXLSMJICK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


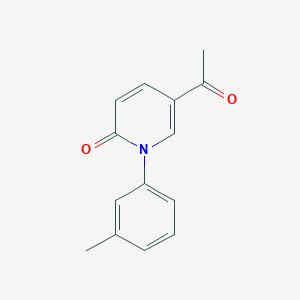
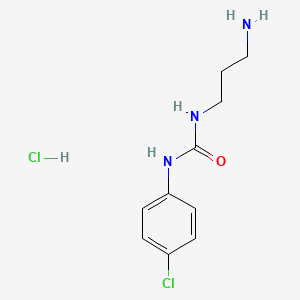

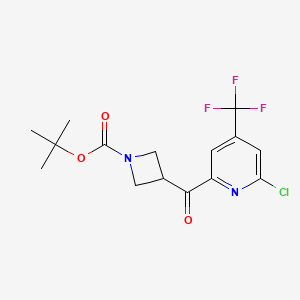
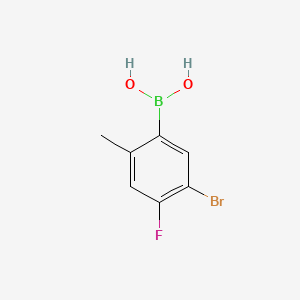
![N-methyl-2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14767933.png)
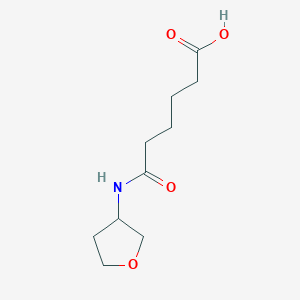
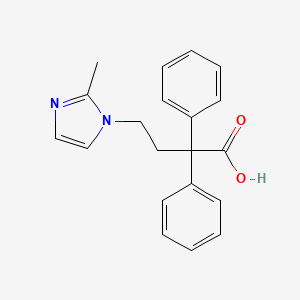
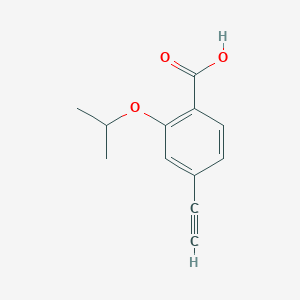
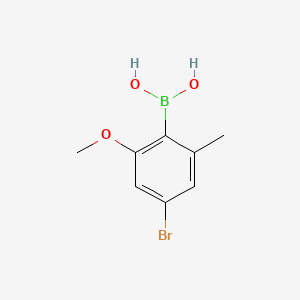
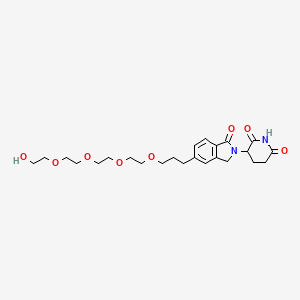
![1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14767969.png)
